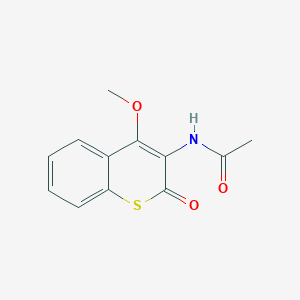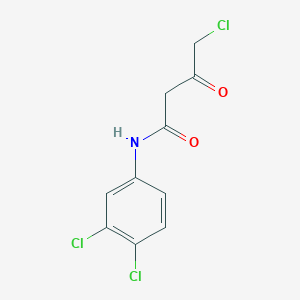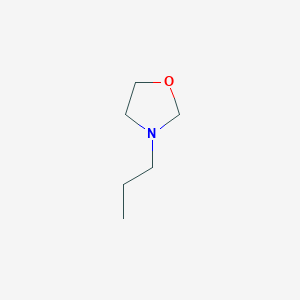![molecular formula C9H14Cl2 B14589143 2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane CAS No. 61111-72-6](/img/structure/B14589143.png)
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5,5-diethylbicyclo[210]pentane is a chemical compound with a unique bicyclic structure It contains two chlorine atoms and two ethyl groups attached to a bicyclo[210]pentane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane typically involves the chlorination of 5,5-diethylbicyclo[2.1.0]pentane. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted bicyclo[2.1.0]pentanes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons or alcohols.
Applications De Recherche Scientifique
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The chlorine atoms and ethyl groups contribute to the compound’s reactivity and binding affinity, influencing its overall biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorobicyclo[2.1.0]pentane: Lacks the ethyl groups, resulting in different chemical properties.
5,5-Diethylbicyclo[2.1.0]pentane: Lacks the chlorine atoms, affecting its reactivity and applications.
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane: Contains methyl groups instead of ethyl groups, leading to variations in its chemical behavior.
Uniqueness
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane is unique due to the presence of both chlorine atoms and ethyl groups on the bicyclic framework. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61111-72-6 |
|---|---|
Formule moléculaire |
C9H14Cl2 |
Poids moléculaire |
193.11 g/mol |
Nom IUPAC |
2,3-dichloro-5,5-diethylbicyclo[2.1.0]pentane |
InChI |
InChI=1S/C9H14Cl2/c1-3-9(4-2)5-6(9)8(11)7(5)10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
VCHADFCYNMHVSB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2C1C(C2Cl)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




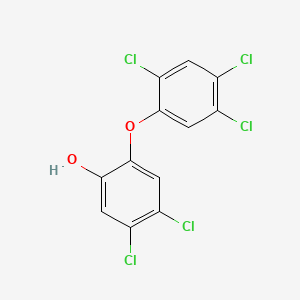

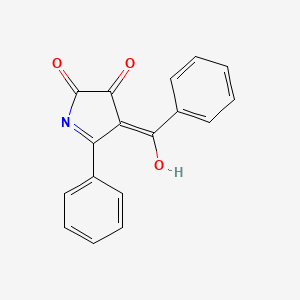

![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
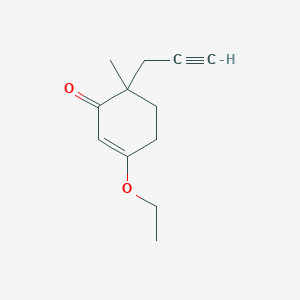
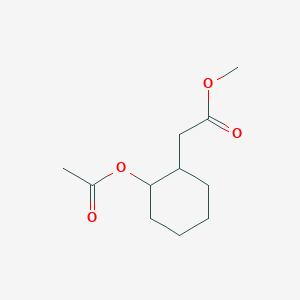

![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)
